molecular formula C21H21N7O4 B2890354 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1396783-94-0

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Katalognummer: B2890354
CAS-Nummer: 1396783-94-0
Molekulargewicht: 435.444
InChI-Schlüssel: ZWJOPGZKYFJTEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Structure and Key Features The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic molecule featuring dual pyridazinone cores. One pyridazinone ring is substituted with a 3,5-dimethylpyrazole moiety, while the other is linked to a furan group. The two pyridazinone units are connected via an ethyl-acetamide bridge.

  • Molecular Formula: C₃₁H₂₈N₈O₅ (calculated based on structural analysis).
  • Molecular Weight: ~622.6 g/mol.
  • Key Functional Groups: Pyridazinone rings (6-oxo-1,6-dihydropyridazine). 3,5-Dimethylpyrazole (electron-rich aromatic heterocycle). Furan (oxygen-containing heterocycle). Acetamide linker (provides structural flexibility).

Potential Applications Pyridazinone derivatives are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. However, specific pharmacological data for this compound remains unreported in publicly available literature.

Eigenschaften

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O4/c1-14-12-15(2)28(23-14)18-6-8-20(30)26(25-18)10-9-22-19(29)13-27-21(31)7-5-16(24-27)17-4-3-11-32-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJOPGZKYFJTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other pyridazinone-based derivatives. A notable analogue is 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS: 2034348-79-1) . Key comparative insights are summarized below:

Parameter Target Compound Comparative Compound (CAS 2034348-79-1)
Molecular Formula C₃₁H₂₈N₈O₅ C₁₆H₁₃N₇O₂S
Molecular Weight ~622.6 g/mol 367.4 g/mol
Heterocyclic Substituents Furan, 3,5-dimethylpyrazole Thiophene, triazolo-pyridazin
Functional Groups Dual pyridazinones, acetamide linker Single pyridazinone, triazolo-pyridazin core
Reported Physicochemical Data None available Density, boiling point, and MSDS marked as N/A

Key Differences and Implications

Substituent Electronic Properties: The furan group in the target compound is less electron-rich than the thiophene in the comparative compound due to oxygen’s lower polarizability compared to sulfur. This may reduce π-π interactions with hydrophobic enzyme pockets.

Structural Complexity: The target compound’s dual pyridazinone architecture and extended ethyl-acetamide linker increase molecular weight and complexity, which could hinder metabolic stability or oral bioavailability compared to simpler analogues.

Synthetic Challenges :

  • Introducing the 3,5-dimethylpyrazole and furan groups likely requires multi-step synthesis, including protecting-group strategies for regioselective functionalization. In contrast, the comparative compound’s triazolo-pyridazin core may be synthesized via cyclization reactions under milder conditions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis involves multi-step reactions, including chlorination (using thionyl chloride) and cyclization steps. Key intermediates require purification via column chromatography. Reaction parameters such as solvent polarity (e.g., DMF for polar steps), temperature (60–80°C for cyclization), and catalysts (e.g., Pd/C for hydrogenation) must be optimized. Analytical techniques like NMR and HPLC-MS are critical for validating intermediates and final product purity .

Q. Which analytical techniques are most reliable for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for pyridazine (δ 6.8–7.2 ppm), furan (δ 7.5–8.0 ppm), and acetamide (δ 2.1–2.3 ppm) moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How can experimental designs for biological activity screening be optimized?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs (e.g., pyridazine-thiadiazole hybrids with IC50 <100 nM) .
  • Assay Design : Use fluorescence polarization for binding affinity (Kd) and cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., doxorubicin for anticancer activity) .

Q. How to resolve contradictions in reported binding affinities across studies?

  • Methodological Answer : Cross-validate using orthogonal methods:
  • Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Identify binding pocket flexibility (e.g., RMSD <2 Å) .

Q. What strategies enhance metabolic stability in preclinical studies?

  • Methodological Answer :
  • Liver Microsome Assays : Monitor degradation rates (t1/2) using LC-MS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on pyridazine to reduce CYP450-mediated oxidation .

Q. How to conduct structure-activity relationship (SAR) studies for pyridazine derivatives?

  • Methodological Answer : Compare analogs with systematic substitutions (see Table 1 ).
Compound ModificationBioactivity ChangeReference
Furan → Thiophene ↑ Anticancer activity (IC50 10→5 µM)
Acetamide → Propanamide ↓ Solubility, ↑ LogP
Pyridazine → Pyrimidine Altered kinase selectivity

Q. What computational approaches elucidate the mechanism of action?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Identify key residues (e.g., Lys216 in EGFR).
  • Free Energy Perturbation (FEP) : Predict binding free energy (ΔΔG <1 kcal/mol).
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features .

Q. How to address solubility limitations in in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400/water (70:30) for IP/IV administration.
  • Nanoparticle Formulation : Encapsulate with PLGA (size <200 nm, PDI <0.3) .

Data Analysis & Contradictions

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Genomic Profiling : Correlate activity with gene expression (e.g., TP53 status).
  • ROS Detection : Measure oxidative stress via DCFH-DA fluorescence .

Q. What methods validate synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combinatorial Index (CI) : Calculate using Chou-Talalay method (CI <1 = synergy).
  • Transcriptomics : Identify pathway crosstalk (e.g., MAPK + PI3K inhibition) .

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